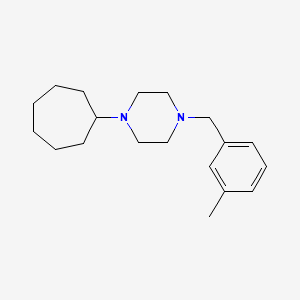

1-cycloheptyl-4-(3-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-11-13-21(14-12-20)19-9-4-2-3-5-10-19/h6-8,15,19H,2-5,9-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMRLPIFIPTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cycloheptyl 4 3 Methylbenzyl Piperazine and Analogues

Retrosynthetic Analysis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

A retrosynthetic approach to this compound logically dissects the molecule into more readily available or synthetically accessible precursors. The primary disconnections occur at the carbon-nitrogen bonds of the piperazine (B1678402) ring. This leads to two main strategies:

Strategy A: Sequential N-Alkylation: This approach involves disconnecting one of the N-substituents first, leading to an intermediate monosubstituted piperazine. For instance, cleaving the N-cycloheptyl bond suggests 1-(3-methylbenzyl)piperazine (B26557) and a cycloheptyl halide or sulfonate as starting materials. mdpi.com Conversely, disconnecting the N-benzyl bond points to 1-cycloheptylpiperazine (B1581760) and 3-methylbenzyl halide. mdpi.com This is often the more direct and common route.

Strategy B: Piperazine Ring Formation: A more fundamental disconnection breaks down the piperazine ring itself. This would involve precursors like a substituted ethylenediamine (B42938) and a dielectrophile, or the cyclization of a precursor containing both amine functionalities. mdpi.comnih.gov

Classical Synthetic Approaches for Piperazine Ring Formation

The construction of the piperazine core is a well-established area of organic synthesis, with several classical methods available. researchgate.net

Cyclization Reactions

One of the most traditional methods for forming the piperazine ring involves the reaction of an N-substituted ethylenediamine with a 1,2-dielectrophile, such as a dihaloethane. researchgate.net For instance, N-(3-methylbenzyl)ethylenediamine could be reacted with 1,2-dibromoethane (B42909) to form the piperazine ring. Another approach involves the cyclization of bis(2-chloroethyl)amine (B1207034) with a primary amine. mdpi.com These methods often require careful control of reaction conditions to avoid side reactions and polymerization.

A different cyclization strategy involves the reductive cyclization of dioximes, which can be formed from the sequential addition of nitrosoalkenes to a primary amine. This method allows for the construction of substituted piperazine rings. mdpi.com

Reductive Amination Strategies

Reductive amination offers a versatile route to the piperazine nucleus. An intramolecular reductive amination of a suitably functionalized diamine precursor can yield the piperazine ring. researchgate.net For example, a precursor containing both an amine and an aldehyde or ketone functionality, separated by the appropriate carbon chain, can be cyclized in the presence of a reducing agent. nih.gov

Strategies for Introducing Cycloheptyl and 3-Methylbenzyl Substituents

Once the piperazine core is obtained, or if starting with piperazine itself, the introduction of the specific cycloheptyl and 3-methylbenzyl groups is the next critical phase.

Alkylation Reactions on the Piperazine Nitrogen

Direct N-alkylation is a primary method for introducing substituents onto the piperazine nitrogens. mdpi.com This typically involves the reaction of piperazine or a monosubstituted piperazine with an alkyl halide, such as cycloheptyl bromide or 3-methylbenzyl chloride, often in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.comresearchgate.net To achieve mono-alkylation and avoid the formation of disubstituted or quaternary ammonium (B1175870) byproducts, several strategies can be employed:

Use of a large excess of piperazine: This statistical approach favors the formation of the mono-alkylated product. researchgate.net

Use of a protecting group: One of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc). Alkylation of the unprotected nitrogen followed by deprotection yields the desired monosubstituted piperazine. researchgate.netgoogle.com

Reaction with a monopiperazinium salt: This method has been shown to give excellent yields of N-monoalkylated piperazine. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Key Considerations |

| Piperazine | Cycloheptyl bromide | N-Alkylation | Control of mono- vs. di-alkylation |

| 1-(3-Methylbenzyl)piperazine | Cycloheptyl bromide | N-Alkylation | Straightforward, requires monosubstituted precursor |

| Piperazine | 3-Methylbenzyl chloride | N-Alkylation | Control of mono- vs. di-alkylation |

| 1-Cycloheptylpiperazine | 3-Methylbenzyl chloride | N-Alkylation | Straightforward, requires monosubstituted precursor |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. wikipedia.org While typically used for N-arylation, modifications of this methodology can be applied to the synthesis of N-alkylated piperazines. researchgate.netnih.gov This would involve the reaction of piperazine with a suitable cycloheptyl or 3-methylbenzyl precursor under palladium catalysis. Although less common for simple alkyl groups compared to direct alkylation, this method offers an alternative route, especially when dealing with more complex substrates. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type |

| Piperazine | 3-Methylbenzyl halide | Palladium catalyst and ligand | Buchwald-Hartwig Amination |

| 1-Cycloheptylpiperazine | 3-Methylbenzyl halide | Palladium catalyst and ligand | Buchwald-Hartwig Amination |

Stereoselective Synthesis of Piperazine Derivatives Relevant to this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral piperazine derivatives, which are often required for specific biological activities. Stereoselectivity in piperazine synthesis can be achieved by introducing chirality on the piperazine ring carbons or by utilizing chiral auxiliaries on the nitrogen atoms.

One effective strategy for the asymmetric functionalization of the α-carbon of the piperazine ring involves the use of a chiral auxiliary on the distal nitrogen. For example, a stereogenic α-methylbenzyl group can be employed to direct the diastereoselective α-functionalization of N-Boc-piperazines. beilstein-journals.org This bulky chiral group can prevent side reactions and allow for the separation of the resulting diastereomeric products. The chiral auxiliary can subsequently be removed via catalytic hydrogenation, yielding enantiopure α-functionalized piperazines. beilstein-journals.org

Another approach involves the diastereoselective intramolecular hydroamination of a chiral amino-alkene precursor to form a 2,6-disubstituted piperazine. This method allows for the synthesis of piperazines with various alkyl and aryl substituents at the 2-position with good diastereoselectivity.

Furthermore, palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazin-2-ones and piperazines. beilstein-journals.org Although not directly applicable to the synthesis of this compound, these methods highlight the advanced synthetic strategies available for producing chiral piperazine-containing compounds. A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines can also be achieved starting from α-amino acids, with a key step being an aza-Michael addition. rsc.org

Optimization of Synthetic Routes for Scalability and Purity

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of synthetic routes to ensure scalability, cost-effectiveness, and high purity of the final product. Key areas of focus include process development to enhance yield and the incorporation of green chemistry principles.

For the synthesis of unsymmetrically disubstituted piperazines like this compound, a significant challenge is controlling the selectivity of N-alkylation to prevent the formation of undesired symmetrically disubstituted byproducts. One common strategy is to use a large excess of piperazine in the initial alkylation step to favor mono-substitution. However, this requires an additional separation step to remove the excess starting material.

To address these limitations, one-pot synthetic procedures have been developed. For example, a simplified method for preparing monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation, which then reacts with an alkylating agent. acs.org This method has been shown to produce a wide range of monosubstituted piperazines in high yields and purity. acs.org

For large-scale synthesis, flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The adaptation of piperazine synthesis to a flow microwave reactor has demonstrated the potential for increased efficiency and speed. acs.org Furthermore, the development of scalable synthetic strategies for unsymmetrical trisubstituted s-triazines, which involve the reaction of in situ generated acyl isocyanates with amidines, showcases a method that reduces reaction steps and simplifies purification, a principle that can be applied to piperazine synthesis. organic-chemistry.org

Reductive amination is a key reaction in the synthesis of many piperazine derivatives. nih.govnih.gov Optimization of this process can involve the selection of appropriate reducing agents and catalysts. For instance, a highly stereoselective reductive amination of 3-ketosteroids with amines has been improved for the synthesis of 3α-aminosteroids, demonstrating the potential for optimizing similar reactions in piperazine synthesis. nih.gov

The integration of green chemistry principles into the synthesis of piperazine derivatives is aimed at reducing the environmental impact of chemical processes. This includes the use of greener solvents, catalysts, and energy sources, as well as minimizing waste.

A significant advancement in green N-alkylation is the use of aqueous media, which reduces the reliance on volatile organic solvents. Microwave irradiation has been employed to facilitate the direct formation of tertiary amines from the N-alkylation of amines with alkyl halides in water, offering a catalyst-free and greener alternative. rsc.orgresearchgate.net

The choice of catalyst is another critical aspect of green chemistry. The use of catalysts based on abundant and less toxic metals, such as iron, is preferred over those based on precious metals like ruthenium or palladium. acs.org A catalytic process using alcohols to add alkyl groups to amino acids, with water as the only byproduct, exemplifies a green approach to synthesizing alkylated amines. acs.org Additionally, deep eutectic solvents (DESs), which are sustainable and biodegradable, have been used as metal-free promoters for the alkylation of amines with allylic alcohols at room temperature. rsc.org

Solvent-free synthesis is another key principle of green chemistry. Mechanochemical grinding has been optimized for the neat and efficient synthesis of N-substituted amines. The development of tandem, one-pot processes, such as the reductive amination of aldehydes followed by N-methylation using a recyclable catalyst, further enhances the sustainability of amine synthesis by being highly cost-efficient and producing less by-product. semanticscholar.org

Spectroscopic and Structural Characterization of 1 Cycloheptyl 4 3 Methylbenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemrxiv.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-cycloheptyl-4-(3-methylbenzyl)piperazine, ¹H NMR and ¹³C NMR, along with 2D NMR experiments, provide a comprehensive picture of its atomic arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cycloheptyl, 3-methylbenzyl, and piperazine (B1678402) moieties. The aromatic protons of the 3-methylbenzyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.3 ppm. The benzylic protons and the protons on the piperazine ring would likely resonate in the range of δ 2.3 to 3.5 ppm. The protons of the cycloheptyl group would be found in the more upfield region, generally between δ 1.0 and 2.0 ppm. The methyl group on the benzyl (B1604629) ring would show a characteristic singlet around δ 2.3 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons of the 3-methylbenzyl group are expected in the δ 120-140 ppm range. The benzylic carbon and the carbons of the piperazine and cycloheptyl rings would resonate in the upfield region.

¹H NMR Chemical Shift Assignments

| Protons | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | 7.0 - 7.3 |

| Benzylic (CH₂) | ~3.4 |

| Piperazine (CH₂) | 2.3 - 2.6 |

| Cycloheptyl (CH and CH₂) | 1.0 - 2.0 |

| Methyl (CH₃) | ~2.3 |

¹³C NMR Chemical Shift Assignments

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | 120 - 140 |

| Benzylic (CH₂) | ~63 |

| Piperazine (C-N) | 45 - 55 |

| Cycloheptyl (C-N) | ~68 |

| Cycloheptyl (CH₂) | 25 - 35 |

| Methyl (CH₃) | ~21 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between adjacent protons. For instance, it would show the coupling between the benzylic protons and the adjacent piperazine protons, as well as the couplings between the protons within the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the piperazine protons and the carbons of both the benzyl and cycloheptyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisauburn.edueuropa.eunih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound. For this compound (C₁₉H₃₀N₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. The calculated monoisotopic mass is approximately 286.2412 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide further structural details. The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for piperazine derivatives involve the cleavage of the bonds adjacent to the nitrogen atoms. researchgate.net

Key expected fragment ions would include:

The loss of the cycloheptyl group, leading to a fragment ion corresponding to the 1-(3-methylbenzyl)piperazine (B26557) cation.

Cleavage of the benzyl group, resulting in a fragment ion corresponding to the 1-cycloheptylpiperazine (B1581760) cation.

The formation of a tropylium (B1234903) ion (m/z 91) is a common feature for compounds containing a benzyl group. europa.eu

A fragment corresponding to the 3-methylbenzyl cation (m/z 105) is also highly probable. researchgate.net

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 286 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₇H₁₃]⁺ |

| 181 | [M - C₈H₉]⁺ |

| 105 | [C₈H₉]⁺ (3-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgniscpr.res.in

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cycloheptyl and piperazine rings, as well as the benzylic and methyl groups, would appear just below 3000 cm⁻¹. niscpr.res.in

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring would typically be observed in the region of 1100-1300 cm⁻¹. niscpr.res.in

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring would give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹), which can help confirm the substitution pattern.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C-N Stretch | 1100 - 1300 |

| Aromatic C=C Bending (out-of-plane) | 700 - 900 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While specific crystallographic data for this compound is not publicly available, the following sections describe the established methodologies for its determination and the anticipated structural features based on studies of related piperazine derivatives.

Single Crystal Growth and Data Collection

The initial and most crucial step for X-ray crystallographic analysis is the cultivation of a high-quality single crystal. For piperazine derivatives, a common and effective method is slow evaporation. xianshiyoudaxuexuebao.comresearchgate.net This technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over a period of days or weeks. scilit.commdpi.com The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice. The choice of solvent is critical and is typically determined through small-scale screening with various organic solvents such as methanol, ethanol, or acetone. researchgate.netmdpi.com

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector. mdpi.com This raw data is then processed to determine the unit cell parameters, crystal system, and space group of the crystal. mdpi.comiucr.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C19H30N2 |

| Formula weight | 286.46 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1815.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.048 |

| Absorption coefficient (mm⁻¹) | 0.065 |

| F(000) | 632 |

Note: The data in this table is hypothetical and serves as an illustration of typical crystallographic parameters for a molecule of this type, based on data from related structures.

Crystal Packing and Intermolecular Interactions

The primary intermolecular forces anticipated to dictate the crystal packing are van der Waals forces. Additionally, weak hydrogen bonds of the C-H···N and C-H···π types are likely to be present. iucr.org The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming weak interactions with hydrogen atoms from neighboring molecules. mdpi.com The aromatic ring of the 3-methylbenzyl group can participate in C-H···π interactions, where a C-H bond from an adjacent molecule is oriented towards the π-system of the aromatic ring. mdpi.com These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Preclinical Biological Evaluation of 1 Cycloheptyl 4 3 Methylbenzyl Piperazine

In Vitro Receptor Binding Assays

There is no available information regarding the in vitro receptor binding properties of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Target Receptor Profiling (e.g., GPCRs, Ion Channels, Transporters)

No studies have been published that profile the binding of this compound against a panel of common biological targets such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters.

Radioligand Binding Displacement Studies

Information from radioligand binding displacement studies, which would be essential to identify specific receptor interactions and determine the compound's binding affinity, is not available in the scientific literature.

Competitive Binding Affinity Determination (Kᵢ values)

Due to the absence of radioligand binding displacement studies, the competitive binding affinity (Kᵢ values) of this compound at any receptor remains undetermined.

Enzyme Inhibition and Modulation Studies

There is no published research on the effects of this compound on enzyme activity.

Kinetic Analysis of Enzyme-Compound Interactions

No data from kinetic analyses are available to characterize potential interactions between this compound and any enzyme.

Mechanism of Enzyme Inhibition

In the absence of any enzyme activity data, the mechanism by which this compound might inhibit or modulate enzyme function has not been investigated.

Phenotypic Assays in Relevant Biological Models (In Vitro)

Target Engagement Studies in Cellular SystemsThere is no published research on cellular target engagement for this compound. These studies are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment. Without this information, the mechanism of action for this specific compound remains speculative.

Due to the absence of specific research data for this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided structure.

Preliminary Preclinical Pharmacological Characterization in Animal Models (Focus on Mechanism)

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the preclinical pharmacological characterization of the specific compound, this compound. Despite extensive searches for data pertaining to its mechanism of action in animal models, no studies detailing its in vivo receptor occupancy, pharmacodynamic biomarker assessment, or in vivo proof-of-concept for a specific target mechanism could be identified.

The following sections outline the standard methodologies and the type of data that would be expected from such preclinical evaluations. However, it is crucial to note that the information presented is illustrative of the scientific process and does not reflect actual data for this compound.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are fundamental in drug development to confirm that a compound engages its intended molecular target in a living organism. These studies typically involve administering the compound to animal models, followed by techniques such as positron emission tomography (PET) imaging or ex vivo binding assays to quantify the percentage of target receptors bound by the drug at various concentrations.

Table 1: Hypothetical Data for In Vivo Receptor Occupancy of this compound

| Animal Model | Brain Region | Target Receptor | Percent Occupancy (at hypothetical dose X) |

| Rat | Striatum | Not Determined | Data Not Available |

| Mouse | Cortex | Not Determined | Data Not Available |

Note: This table is for illustrative purposes only. No actual data for this compound is available.

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are used to demonstrate the physiological effect of a drug on its target, providing a link between target engagement and biological response. The selection of a PD biomarker is entirely dependent on the drug's mechanism of action. For instance, if a compound were to target a specific enzyme, a relevant PD biomarker could be the level of the enzyme's substrate or product in plasma or tissue.

Table 2: Illustrative Pharmacodynamic Biomarker Assessment for a Novel Compound

| Animal Model | Biomarker | Tissue/Fluid | Change from Baseline (at hypothetical dose Y) |

| Rat | Undetermined | Plasma | Data Not Available |

| Primate | Undetermined | Cerebrospinal Fluid | Data Not Available |

Note: This table illustrates the type of data generated in PD biomarker studies and does not represent any actual findings for this compound.

In Vivo Proof-of-Concept for Target Mechanism (e.g., TRPV6 inhibition in animal models)

In vivo proof-of-concept studies are designed to show that engaging the molecular target with the drug candidate leads to a desired therapeutic effect in an animal model of a disease. For example, if a compound is hypothesized to be a TRPV6 inhibitor, its efficacy would be tested in animal models where TRPV6 is implicated in the pathophysiology. nih.govrsc.orgnih.gov The outcomes of these studies are critical for deciding whether to advance a compound into clinical development.

Table 3: Exemplar Data from an In Vivo Proof-of-Concept Study for a Hypothetical TRPV6 Inhibitor

| Animal Model of Disease | Efficacy Endpoint | Result with Compound Z |

| Model of Aberrant Calcium Homeostasis | Serum Calcium Levels | Data Not Available |

| Xenograft Model of Cancer | Tumor Growth Inhibition | Data Not Available |

Note: This table is a fictional representation of a proof-of-concept study. There is no available data to suggest that this compound is a TRPV6 inhibitor or has been tested in such models.

Structure Activity Relationship Sar Studies of 1 Cycloheptyl 4 3 Methylbenzyl Piperazine Analogues

Systematic Structural Modifications of the Cycloheptyl Moiety

Impact of Ring Size and Substitution on Biological Activity

The size and nature of the cycloalkyl substituent at the N1 position of the piperazine (B1678402) ring are critical determinants of biological activity. SAR studies on related N-cycloalkylpiperazine series have demonstrated that varying the ring size from smaller rings (e.g., cyclobutyl, cyclopentyl) to larger rings (e.g., cyclohexyl, cycloheptyl) can significantly modulate potency.

In many classes of piperazine-based compounds, a clear correlation exists between the size of the cycloalkyl ring and activity. For instance, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, replacing a cyclohexyl group with a larger cycloheptyl ring led to a notable decrease in both enzymatic and whole-cell activity. utdallas.edu This suggests that the binding pocket may have specific steric constraints, and the larger cycloheptyl ring may introduce unfavorable steric hindrance. Conversely, smaller rings also tend to show lower activity, indicating that an optimal size, often cyclohexyl, is required for ideal interaction.

The lipophilicity conferred by the cycloalkyl group also plays a crucial role. Larger rings like cycloheptyl increase the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cellular membranes, including the blood-brain barrier in the case of CNS-active agents.

Substitutions on the cycloheptyl ring itself, such as the introduction of methyl or hydroxyl groups, can further refine activity. These substitutions can alter the ring's conformation and introduce new points of interaction (e.g., hydrogen bonds) or steric clashes with the target protein.

Exploration of the 3-Methylbenzyl Substituent Variations

The 4-(3-methylbenzyl) group is another key pharmacophoric element, responsible for crucial interactions with the biological target, likely through hydrophobic and aromatic (π-π or cation-π) interactions.

Effects of Methyl Group Position and Aromatic Ring Substitutions

The position of the methyl group on the benzyl (B1604629) ring is a critical factor influencing biological activity. The substitution pattern on the aromatic ring dictates the electronic distribution and steric profile, which in turn affects receptor binding affinity. Moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecule's interaction with its target. For example, studies on regioisomeric substituted benzylpiperazines have shown that even slight changes in substituent positions can lead to different biological profiles. While direct SAR data for the 3-methylbenzyl analogue is not extensively published, related studies on other substituted benzylpiperazines show that such positional isomerism is key to activity. rsc.org

Furthermore, replacing the methyl group with other substituents can provide valuable SAR insights. Introducing electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) at various positions on the ring can modulate the electronic nature of the aromatic system and introduce new potential interactions. For instance, in a series of N-arylpiperazine derivatives, the nature and position of substituents on the phenyl ring were found to be crucial for affinity at serotonin (B10506) receptors. rsc.org

Influence of Benzyl Linker Modifications

The methylene (B1212753) (-CH₂-) group that connects the piperazine core to the 3-methylphenyl ring, known as the benzyl linker, also offers opportunities for structural modification. While less commonly explored than the terminal aromatic ring, its characteristics can influence the molecule's flexibility and the orientation of the aromatic moiety.

Potential modifications could include:

Lengthening or shortening the linker: Changing the linker from a methylene to an ethylene (B1197577) (-CH₂-CH₂-) or propylene (B89431) group would alter the distance between the piperazine and the aromatic ring, which could either improve or disrupt optimal binding.

Introducing rigidity: Replacing the flexible linker with a more rigid unit, such as a cyclopropane (B1198618) ring or a double bond (as in a styryl derivative), would lock the aromatic ring into a more defined orientation. This can be beneficial if the locked conformation is the bioactive one, but detrimental otherwise.

Incorporating heteroatoms: Replacing the methylene carbon with a heteroatom, for example, creating an ether or amine linkage, would change the linker's polarity and hydrogen bonding capabilities. SAR studies on other complex molecules have shown that modifying linkers between key pharmacophoric groups is a valid strategy for optimizing activity. nih.gov

Modifications to the Piperazine Core

The piperazine ring serves as a central scaffold, connecting the cycloheptyl and 3-methylbenzyl moieties. Its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with acidic residues in a receptor binding site, and they significantly influence the compound's physicochemical properties, such as solubility and pKa. nih.govnih.gov

Modifying the piperazine core can have profound effects on activity. Studies comparing piperazine and piperidine (B6355638) cores have shown that this change can significantly impact affinity and selectivity for various receptors. researchgate.net For example, in one study, replacing a piperazine ring with piperidine was found to be a key determinant for enhancing activity at the σ1 receptor while maintaining affinity for the H3 receptor. researchgate.net

Other potential modifications to the piperazine core include:

Ring substitution: Introducing small alkyl groups (e.g., methyl) on the carbon atoms of the piperazine ring can introduce chirality and explore additional steric space within the binding pocket. However, such substitutions can also lead to a significant loss of activity if they clash with the receptor surface.

Ring expansion or contraction: Replacing the six-membered piperazine ring with a seven-membered ring (homopiperazine) or a five-membered ring can alter the distances and angles between the N1 and N4 substituents, drastically affecting how the molecule presents its key pharmacophoric groups. nih.gov

N-Oxidation: Conversion of one of the piperazine nitrogens to an N-oxide would reduce its basicity and increase its polarity, which could alter its binding mode and pharmacokinetic profile.

These modifications highlight the piperazine ring's role as more than just a simple linker; it is an integral component of the pharmacophore whose structure and properties are finely tuned for optimal biological activity. nih.gov

Nitrogen Atom Substitutions and Substituent Orientation

The piperazine scaffold serves as a versatile linker between two distinct structural motifs, in this case, a cycloheptyl group at the N1 position and a 3-methylbenzyl group at the N4 position. The nature and orientation of these substituents are critical determinants of the molecule's interaction with biological targets.

Research on analogous 4-substituted piperazine derivatives has shown that both the N1 and N4 substituents play crucial roles in defining potency and selectivity. nih.govresearchgate.net Modifications to these groups can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, which in turn affects receptor binding.

N1-Substituent (Cycloheptyl Group): The large, lipophilic cycloheptyl group is a key feature. SAR studies on similar scaffolds, such as cyclohexyl-piperazine derivatives, have demonstrated that this bulky alkyl group can form significant interactions, including pi interactions with aromatic residues of a target protein. researchgate.net Replacing the cycloheptyl ring with smaller alkyl groups or more rigid aromatic systems like a phenyl ring can lead to a substantial loss of activity, highlighting the importance of the size and conformational flexibility of this group. researchgate.net The orientation of this group relative to the piperazine ring is also vital for optimal binding. researchgate.net

N4-Substituent (3-methylbenzyl Group): The benzyl group at the N4 position is another critical component. The substitution pattern on the aromatic ring significantly influences activity. nih.govmdpi.com In the case of the 3-methylbenzyl group, the meta position of the methyl substituent is a specific choice that affects the electronic distribution and steric shape of the benzyl moiety. Studies on similar arylalkyl piperazines reveal that the position and electronic character of substituents on the phenyl ring are critical for activity. nih.gov For instance, moving the methyl group to the ortho or para position, or replacing it with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy), would be expected to modulate the binding affinity. mdpi.comfrontiersin.org For example, research has shown that introducing lipophilic, electron-withdrawing substituents can sometimes decrease efficacy, while bulky lipophilic moieties can improve it. mdpi.com

The following table summarizes the general SAR principles for N-substituted piperazines based on findings from analogous series.

| Structural Modification | General Effect on Activity | Rationale |

| N1-Cycloheptyl Ring | ||

| Replacement with smaller alkyls | Often decreases potency | Loss of critical van der Waals or hydrophobic interactions. |

| Replacement with phenyl ring | Can decrease potency researchgate.net | Alters steric profile and removes conformational flexibility. |

| N4-Benzyl Ring | ||

| Altering substituent position | Modulates activity nih.gov | Changes the orientation of the substituent relative to the binding pocket. |

| Changing substituent electronics | Modulates activity mdpi.com | Affects pi-pi stacking, hydrogen bonding, or electrostatic interactions. |

Stereochemical Aspects of the Piperazine Ring

The stereochemistry is crucial as biological targets are chiral environments. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in binding affinity. While the parent compound is achiral, introducing chiral centers, for instance by substituting the cycloheptyl or benzyl groups, would necessitate separation and testing of individual enantiomers, as they would likely exhibit different biological activities. Studies on keto-piperazine derivatives have shown that the stereochemical arrangement is a vital factor for achieving high efficacy. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Cycloheptyl-4-(3-methylbenzyl)piperazine and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like the analogues of this compound, QSAR can provide valuable insights for designing more potent molecules and predicting their activity before synthesis. nih.govnih.gov

Descriptor Selection and Calculation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For piperazine derivatives, a wide range of descriptors are typically calculated to capture the structural variations responsible for differences in activity. mdpi.comresearchgate.net These descriptors are often categorized as follows:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, number of atoms of a certain type (e.g., nO, number of oxygen atoms), and number of double bonds (nDB). openpharmaceuticalsciencesjournal.comscispace.com

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the topological polar surface area (PSA), which is crucial for membrane permeability. mdpi.com

Quantum-Chemical (3D): These are calculated from the 3D structure and describe electronic properties. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index (ω). mdpi.comnih.gov

Physicochemical: Descriptors like molar refractivity (MR) and aqueous solubility (Log S) are also commonly employed. mdpi.com

The table below shows examples of descriptors used in QSAR studies of piperazine analogues.

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Sv, nDB, nO | Molecular composition and atom counts. openpharmaceuticalsciencesjournal.comscispace.com |

| Topological | Topological Polar Surface Area (PSA) | Molecular size, shape, and polarity related to transport. mdpi.com |

| Quantum-Chemical | ELUMO, EHOMO, Electrophilicity index (ω) | Electron-accepting/donating ability, reactivity. mdpi.comnih.gov |

| Physicochemical | Molar Refractivity (MR), Log S | Molecular volume, polarizability, and solubility. mdpi.com |

Model Development and Validation

Once descriptors are calculated for a set of analogues with known biological activities (the training set), a mathematical model is developed. nih.gov Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.govlongdom.org The goal is to create an equation that uses a combination of descriptors to accurately predict the activity.

A crucial step is model validation to ensure its statistical significance and predictive power. longdom.org This involves both internal and external validation techniques.

Internal Validation: Often performed using the leave-one-out cross-validation method (LOO-CV). The model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (Q²) is a key metric. openpharmaceuticalsciencesjournal.comscispace.com

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in its development. The predictive correlation coefficient (R²pred) is calculated for this set. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

A robust QSAR model is characterized by high values for the correlation coefficient (R²), Q², and R²pred, typically greater than 0.5-0.6. openpharmaceuticalsciencesjournal.commdpi.com

The following table displays typical statistical parameters used to validate QSAR models for piperazine derivatives. benthamopen.com

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-Validated R² | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²pred | Measures the model's ability to predict a test set. | > 0.5 |

| Fischer's Test | F-value | Indicates the statistical significance of the model. | High value |

Prediction of Novel Analogues' Activities

The primary application of a validated QSAR model is to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.govmdpi.com By systematically modifying the structure of this compound in silico (e.g., changing the substituent on the benzyl ring or altering the cycloalkyl group), chemists can calculate the descriptors for these new virtual analogues. By inputting these descriptor values into the QSAR equation, a predicted activity can be obtained. mdpi.com

This process allows researchers to prioritize the synthesis of candidates with the highest predicted potency, saving significant time and resources. nih.gov For example, a hypothetical QSAR model might suggest that adding a small, electron-withdrawing group at the para-position of the benzyl ring would increase activity.

Below is a hypothetical example of how a QSAR model could be used to screen new analogues of the lead compound.

| Compound | Modification from Lead Structure | Predicted Activity (pIC₅₀) | Rationale for Design |

| Analogue 1 | 3-methylbenzyl → 3,4-dichlorobenzyl | 8.2 | Investigate effect of strong electron-withdrawing groups. |

| Analogue 2 | 3-methylbenzyl → 3-methoxybenzyl | 7.1 | Test effect of an electron-donating group. |

| Analogue 3 | Cycloheptyl → Cyclohexyl | 6.9 | Evaluate impact of smaller cycloalkyl ring size. |

| Analogue 4 | Cycloheptyl → Adamantyl | 7.8 | Explore effect of a more rigid, bulky N1-substituent. |

This predictive capability makes QSAR an indispensable tool in modern drug design, guiding the structural modifications necessary to enhance the desired biological effect. nih.govmdpi.com

Molecular Interaction and Binding Mechanisms of 1 Cycloheptyl 4 3 Methylbenzyl Piperazine

Ligand-Target Interaction Analysis

There is no available research that identifies the key binding hotspots or defines the pharmacophore model for 1-cycloheptyl-4-(3-methylbenzyl)piperazine. Such studies would typically involve computational modeling or experimental screening against a panel of biological targets to determine the essential structural features responsible for any biological activity.

A detailed analysis of the hydrogen bonding, hydrophobic, and van der Waals interactions of this compound with any specific biological target is contingent on experimental or computational data, which is currently unavailable. Generally, the piperazine (B1678402) ring can act as a hydrogen bond acceptor, while the cycloheptyl and methylbenzyl groups would be expected to engage in hydrophobic and van der Waals interactions. However, without a defined target and binding pose, any further analysis remains speculative.

Structural Biology Approaches for Ligand-Receptor Complexes

A search of crystallographic databases yielded no structures of this compound in complex with any target proteins. X-ray co-crystallography would provide precise atomic-level details of the binding orientation and interactions, but this has not been reported.

Similarly, there are no published cryo-electron microscopy studies involving this compound. This technique is typically used for large macromolecular complexes and, like X-ray crystallography, provides structural insights into ligand-receptor interactions.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational method used to predict the binding orientation of a ligand to a target protein. While this technique could be hypothetically applied to this compound, no such studies have been published. A typical molecular docking study would involve preparing the 3D structure of the ligand and the target receptor, performing the docking simulation using software like AutoDock or Glide, and then analyzing the results using various scoring functions to estimate the binding affinity. Without a specified biological target and published research, it is not possible to provide any data or evaluation.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research focusing on the molecular interaction and binding mechanisms of the specific chemical compound this compound.

Extensive queries for molecular docking studies, binding affinity data, and computational chemistry reports related to this compound did not yield any specific results. Consequently, the information required to populate the requested article sections—"Validation of Docking Protocols against Experimental Structures" and "Prediction of Binding Modes and Affinities"—does not appear to exist in the current body of scientific literature.

While research is available for the broader class of piperazine derivatives, the user's strict instruction to focus solely on this compound cannot be fulfilled without specific studies on this molecule. The generation of a scientifically accurate and detailed article as per the provided outline is therefore not possible at this time.

Advanced Computational Studies on 1 Cycloheptyl 4 3 Methylbenzyl Piperazine

Molecular Dynamics (MD) Simulations for Dynamic Binding Conformational Analysis

No published molecular dynamics (MD) simulation studies were found specifically for 1-cycloheptyl-4-(3-methylbenzyl)piperazine. This type of analysis is crucial for understanding how a ligand like this might interact with a target protein over time.

Ligand-Induced Conformational Changes in Target Proteins

There is no available data detailing the conformational changes that this compound might induce in any target proteins. Such studies on other molecules often reveal how a compound can activate or inhibit a protein's function.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Specific binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), for this compound have not been reported. These calculations are instrumental in predicting the binding affinity of a compound to its target, a critical parameter in drug design.

Quantum Chemical Calculations

Detailed quantum chemical calculations for this compound are not present in the reviewed literature. These methods provide deep insight into a molecule's intrinsic properties. For other piperazine (B1678402) derivatives, Density Functional Theory (DFT) has been used to calculate quantum chemical properties to support the design of new potential therapeutics. nih.gov

Electronic Structure and Charge Distribution Analysis

An analysis of the electronic structure and charge distribution for this specific compound is not available. This information would be essential for understanding its reactivity and potential for forming intermolecular interactions, such as hydrogen bonds and electrostatic interactions, with a biological target.

Interaction Energy Decomposition

Without data on the compound's interaction with a specific target, no interaction energy decomposition analysis has been performed. This analysis would typically break down the total binding energy into its constituent parts (e.g., electrostatic, van der Waals), clarifying the nature of the binding forces.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

While in silico ADME prediction is a common practice in early-stage drug discovery for classes of compounds like piperazine derivatives, mdpi.comnih.govresearchgate.net a specific ADME profile for this compound has not been published. These predictions are vital for assessing the drug-likeness of a compound and identifying potential liabilities before advancing to more intensive testing.

The table below illustrates the types of ADME parameters commonly predicted for other novel piperazine compounds in preclinical studies, although specific values for this compound are not available.

Table 1: Representative In Silico ADME Parameters for Novel Piperazine Derivatives (Note: Data is illustrative of the types of predictions made for other piperazine compounds and does not represent this compound.)

| ADME Property | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicted CNS Active/Inactive | Determines if the compound can reach targets in the brain. |

| Plasma Protein Binding (PPB) | High (>90%) | Affects the free concentration of the drug available to act. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low/High | Indicates the rate at which the drug is removed from the body. |

Computational Models for Permeability and Distribution

In the field of drug discovery and development, computational models are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, thereby forecasting its pharmacokinetic profile. For this compound, these models would theoretically be employed to assess its potential to cross biological membranes and distribute throughout the body.

Key parameters for permeability and distribution that would be computationally modeled include:

Caco-2 Permeability: This model simulates human intestinal absorption. The permeability of a compound through a layer of Caco-2 cells, a human colon adenocarcinoma cell line, is predicted. A high predicted permeability value would suggest good oral absorption.

Blood-Brain Barrier (BBB) Penetration: This model is crucial for compounds intended to act on the central nervous system (CNS) or for those where CNS entry is undesirable. It predicts the ratio of the concentration of the compound in the brain to that in the blood.

Human Intestinal Absorption (HIA): This provides a broader prediction of the extent to which a compound will be absorbed from the gut into the bloodstream.

Plasma Protein Binding (PPB): This model estimates the extent to which a compound will bind to proteins in blood plasma. This is a critical parameter as only the unbound fraction of a drug is typically pharmacologically active.

Without experimental or calculated data for this compound, a hypothetical data table for a compound of its class might look as follows. It is important to reiterate that the following data are illustrative and not based on actual research for the specified compound.

Hypothetical Permeability and Distribution Data

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (nm/s) | N/A | No data available |

| Blood-Brain Barrier (BBB) Penetration (logBB) | N/A | No data available |

| Human Intestinal Absorption (%) | N/A | No data available |

Metabolic Stability Predictions (e.g., Cytochrome P450 interactions)

The metabolic stability of a compound is a key determinant of its half-life and duration of action. Computational models in this area focus on predicting the compound's susceptibility to metabolism by major enzyme systems in the body, primarily the cytochrome P450 (CYP) family of enzymes located in the liver.

For this compound, computational analysis would typically involve:

Prediction of CYP Isozyme Metabolism: Identifying which of the major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are most likely to metabolize the compound. This is often achieved by docking the molecule into the active sites of these enzymes.

Prediction of Site of Metabolism (SOM): Pinpointing the specific atoms or functional groups on the molecule that are most likely to undergo metabolic transformation.

CYP Inhibition Prediction: Assessing the potential of the compound to inhibit the activity of CYP isozymes. Inhibition of these enzymes can lead to drug-drug interactions.

As with permeability and distribution, no specific data on the metabolic stability of this compound has been published. A representative data table for such predictions is provided below for illustrative purposes.

Hypothetical Metabolic Stability Data

| Parameter | Prediction | Confidence |

|---|---|---|

| Substrate of CYP1A2 | N/A | No data available |

| Substrate of CYP2C9 | N/A | No data available |

| Substrate of CYP2C19 | N/A | No data available |

| Substrate of CYP2D6 | N/A | No data available |

| Substrate of CYP3A4 | N/A | No data available |

| Inhibitor of CYP1A2 | N/A | No data available |

| Inhibitor of CYP2C9 | N/A | No data available |

| Inhibitor of CYP2C19 | N/A | No data available |

| Inhibitor of CYP2D6 | N/A | No data available |

Future Directions and Emerging Research Avenues for 1 Cycloheptyl 4 3 Methylbenzyl Piperazine

Exploration of Novel Biological Targets for Piperazine (B1678402) Derivatives

The structural framework of 1-cycloheptyl-4-(3-methylbenzyl)piperazine makes it a candidate for investigation against a wide array of biological targets, moving beyond the traditional focus on central nervous system (CNS) receptors. The piperazine nucleus is a privileged structure known to interact with various proteins implicated in a range of diseases. researchgate.netrsc.org Future research should prioritize screening this compound against novel and challenging targets.

Key areas for exploration include:

Oncology: Arylpiperazine derivatives have shown significant potential as anti-proliferative agents by interacting with molecular targets involved in cancer pathogenesis. mdpi.com Research could explore the activity of this compound against specific kinases, signaling pathway proteins (e.g., Bcl-2), or its ability to overcome multidrug resistance in cancer cells. researchgate.netmdpi.com

Neurodegenerative Diseases: Beyond typical CNS receptors, piperazine compounds are being investigated for their ability to inhibit or disaggregate protein aggregates characteristic of diseases like Alzheimer's. nih.gov Future studies could assess the potential of this compound to interact with amyloid-β or tau protein aggregation pathways. nih.gov

Infectious Diseases: The piperazine scaffold is a component of drugs targeting bacteria, fungi, and parasites. researchgate.netresearchgate.net Screening this compound against a panel of microbial pathogens, particularly drug-resistant strains, could reveal novel antimicrobial activities. researchgate.net

Pain and Inflammation: Dual-targeting ligands that act on multiple receptors, such as histamine (B1213489) H3 and sigma-1 receptors, are a promising avenue for novel pain therapies. acs.org The structural elements of this compound could be suitable for exploring such polypharmacological approaches.

A systematic screening approach, as outlined in the table below, could efficiently map the biological activity profile of this compound.

| Potential Target Class | Specific Examples | Therapeutic Rationale |

| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Inhibition of unregulated cell growth in various cancers. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Novel orphan receptors, Histamine H3, Sigma-1 | Modulation of signaling pathways in CNS disorders, pain, and inflammation. acs.org |

| Protein Aggregates | Amyloid-β plaques, Tau tangles | Prevention of neurotoxic aggregate formation in Alzheimer's disease. nih.gov |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Disruption of essential life processes in bacteria and parasites. researchgate.netresearchgate.net |

| Matrix Metalloproteinases (MMPs) | MMP-9, MMP-13 | Inhibition of tissue degradation in arthritis and cancer metastasis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govresearchgate.net For a molecule like this compound, AI/ML can be pivotal in optimizing its structure for enhanced potency, selectivity, and pharmacokinetic properties.

Future research can leverage AI/ML in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of known piperazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models can predict the biological activity of novel analogs of this compound before synthesis, saving time and resources. nih.gov

De Novo Design: Generative AI models, such as variational autoencoders or generative adversarial networks, can design entirely new molecules. researchgate.net Using this compound as a starting point, these models can generate novel derivatives predicted to have superior binding affinity, drug-likeness, and synthetic accessibility. researchgate.net

Pharmacokinetic Prediction: AI tools are increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comnih.gov Applying these models to derivatives of the lead compound can help prioritize candidates with a higher probability of success in later developmental stages. nih.gov

The table below illustrates how different AI/ML models could be applied to optimize this chemical scaffold.

| AI/ML Model Type | Application in Drug Discovery | Potential Impact on the Compound |

| Support Vector Machines (SVM) | QSAR modeling, classification of active vs. inactive compounds. | Predict the activity of new derivatives against a specific target. nih.gov |

| Graph Neural Networks (GNNs) | Predicting molecular properties and drug-target interactions directly from the molecular graph. | Enhance prediction of binding affinity and ADME properties. mdpi.com |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. | Create unique, optimized analogs that explore novel chemical space. researchgate.net |

| Natural Language Processing (NLP) | Mining scientific literature for target information and structure-activity data. | Uncover hidden relationships and potential new targets for piperazine scaffolds. researchgate.net |

Development of Prodrug Strategies or Delivery Systems for Enhanced Biological Activity

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. nih.gov This strategy can overcome limitations such as poor solubility, low permeability, or unfavorable pharmacokinetics. nih.govgoogle.com For this compound, a prodrug approach could be instrumental in enhancing its therapeutic efficacy.

Future research directions include:

Improving Solubility: If the compound exhibits poor water solubility, attaching a hydrophilic promoiety (e.g., a phosphate (B84403) or a polar ester) to a suitable position could enhance its dissolution and bioavailability. nih.govgoogle.com

Targeted Delivery: Prodrugs can be designed for site-specific activation. For example, linking the compound to a moiety recognized by enzymes overexpressed in tumor tissue could achieve targeted drug release. acs.org Piperazine-based compounds have been conjugated to delivery systems like humanized ferritin to deliver siRNA to cancer cells. acs.org

Sustained Release: Long-acting injectable formulations can be developed by creating a prodrug that is slowly hydrolyzed to release the active molecule over an extended period, improving patient adherence. mdpi.com The development of Aripiprazole Lauroxyl, a piperazine-containing antipsychotic, is a successful example of this approach. mdpi.com

| Prodrug Strategy | Promoieties to Investigate | Potential Advantage for the Compound |

| Ester-based Prodrugs | Amino acid esters, phosphate esters | Improved aqueous solubility and membrane permeability. nih.govnih.gov |

| Amide-based Prodrugs | Peptide carriers | Targeting peptide transporters for enhanced absorption. nih.gov |

| Redox-activated Prodrugs | Piperazine-fused cyclic disulfides | Cleavage and drug release in specific redox environments (e.g., cancer cells). researchgate.net |

| Nanocarrier Conjugation | Liposomes, Ferritin Cages | Targeted delivery to specific tissues and protection from metabolic degradation. acs.org |

Investigation of Allosteric Modulation Potential

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.govmdpi.com This mode of action offers significant advantages, including higher receptor subtype selectivity and a ceiling effect that can improve safety. mdpi.com The piperazine scaffold is present in known allosteric modulators, particularly for GPCRs. nih.gov

Future research should investigate whether this compound or its derivatives can act as allosteric modulators. Key steps would include:

Target Selection: Focus on GPCRs where allosteric modulation is a validated therapeutic concept, such as dopamine (B1211576) D2 receptors or metabotropic glutamate (B1630785) receptors (mGluRs). mdpi.comnih.gov

Binding Assays: Conduct radioligand binding assays to see if the compound can modulate the binding affinity of a known orthosteric ligand without displacing it. acs.org

Functional Assays: Utilize functional assays (e.g., cAMP measurements) to determine if the compound acts as a positive allosteric modulator (PAM), enhancing the effect of the endogenous agonist, or a negative allosteric modulator (NAM), reducing it. nih.govacs.org

The ability of a compound to fine-tune receptor activity rather than simply turning it on or off represents a more sophisticated therapeutic approach. mdpi.com The structural complexity of this compound provides multiple interaction points that could facilitate binding to an allosteric pocket.

Contribution to the Broader Understanding of Piperazine-Based Ligand Design

Systematic investigation of this compound and its analogs can provide valuable insights into the principles of piperazine-based drug design. The two nitrogen atoms of the piperazine ring are key for establishing physicochemical properties and can form crucial hydrogen bonds with target proteins. nih.govresearchgate.net

Key research questions to address include:

Role of the Cycloheptyl Group: How does this large, lipophilic group influence binding affinity, selectivity, and metabolic stability compared to smaller cycloalkyl or aromatic substituents?

Impact of the 3-Methylbenzyl Moiety: What is the importance of the methyl group's position on the benzyl (B1604629) ring? Comparative studies with 2-methylbenzyl and 4-methylbenzyl analogs could clarify structure-activity relationships (SAR). mdpi.com

Detailed SAR studies, supported by X-ray crystallography of ligand-protein complexes or advanced molecular modeling, would provide a clear roadmap for designing next-generation piperazine derivatives with improved therapeutic profiles. nih.govnih.gov The knowledge gained would extend beyond this single molecule, contributing to the broader field of medicinal chemistry. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 1-cycloheptyl-4-(3-methylbenzyl)piperazine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar piperazine derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a biphasic solvent system (DCM:H2O, 1:2) with CuSO₄·5H₂O and sodium ascorbate as catalysts . Key parameters for optimization include:

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Solvent ratio : A 1:2 organic/aqueous phase ensures efficient phase separation.

- Catalyst loading : 0.3–0.6 equivalents of CuSO₄·5H₂O for optimal yield.

Post-reaction purification often uses silica gel chromatography (ethyl acetate:hexane gradients) to isolate the product .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm cycloheptyl and 3-methylbenzyl substituents.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₈N₂: 284.22 g/mol).

- X-ray crystallography : Resolves stereochemistry and crystal packing (if applicable) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Receptor binding : Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., cycloheptyl) improve CNS penetration due to lipophilicity but may reduce solubility .

- Methoxy groups on the benzyl ring increase antiarrhythmic activity by modulating ion channel interactions .

Q. What computational methods are used to predict target interactions or metabolic stability?

- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., ALDH1A1 for anticancer activity) .

- ADMET prediction : SwissADME or pkCSM estimates metabolic stability (e.g., CYP450 interactions) and toxicity .

- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity .

Q. How can conflicting data on cytotoxicity or receptor selectivity be resolved?

- Dose-response validation : Repeat assays across multiple cell lines or animal models to rule out false positives.

- Off-target profiling : Use proteome-wide screening (e.g., KinomeScan) to identify unintended interactions .

- Solubility adjustments : Modify formulation (e.g., DMSO concentration ≤0.1%) to avoid assay artifacts .

Q. What strategies improve metabolic stability in preclinical development?

- Isotopic labeling : Deuterium at metabolically labile positions (e.g., benzylic hydrogens) slows CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., esterification) to enhance oral bioavailability .

- Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₉H₂₈N₂ | Calculated |

| Molecular weight | 284.22 g/mol | |

| logP (octanol-water) | ~3.5 (predicted) | SwissADME |

| Topological polar surface area | 6.7 Ų |

Q. Table 2. Example Synthetic Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 1-Cycloheptylpiperazine, DCM | Core structure preparation |

| 2 | 3-Methylbenzyl chloride, DIPEA | Alkylation of piperazine nitrogen |

| 3 | CuSO₄·5H₂O, sodium ascorbate (rt, 2 h) | Catalyst for coupling reaction |

| 4 | Ethyl acetate extraction | Purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.